
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- is a complex organophosphorus compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- typically involves the reaction of phosphorus trichloride with dimethylamine and fluorine sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylamino or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials and as an additive in specialty chemicals.
作用機序
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the specific molecular interactions involved.
類似化合物との比較
Similar Compounds
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-2,2,4,4,6,6-hexahydro-4,6-bis[(4-methyl phenyl)amino]-
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans-
Uniqueness
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- stands out due to its unique combination of dimethylamino and fluoro groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
70660-01-4 |
|---|---|
分子式 |
C8H24F2N7P3 |
分子量 |
349.24 g/mol |
IUPAC名 |
4,6-difluoro-2-N,2-N,2-N',2-N',4-N,4-N,6-N,6-N-octamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24F2N7P3/c1-14(2)18(9)11-19(10,15(3)4)13-20(12-18,16(5)6)17(7)8/h1-8H3 |
InChIキー |
OJAHPXQVHQJVBB-UHFFFAOYSA-N |
正規SMILES |
CN(C)P1(=NP(=NP(=N1)(N(C)C)F)(N(C)C)F)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


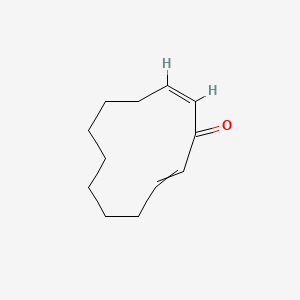
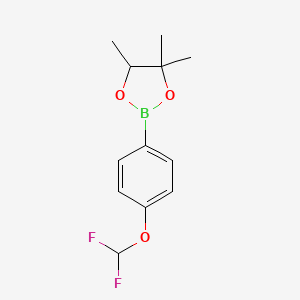




![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)

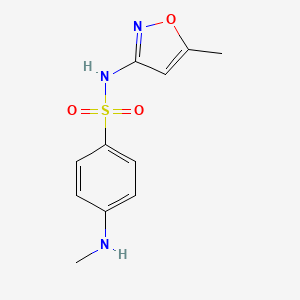
![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)
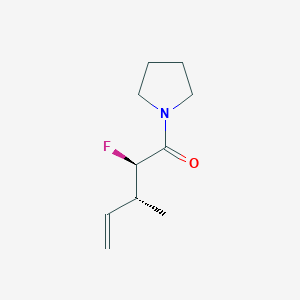
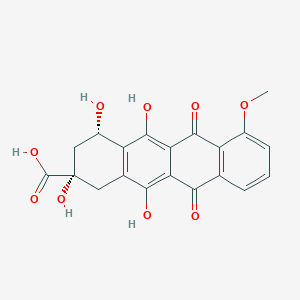
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)

